2-methylfuran-3,4-dicarboxylic acid CAS number
2-methylfuran-3,4-dicarboxylic acid CAS number
An In-depth Technical Guide to 2-Methylfuran-3,4-dicarboxylic Acid (CAS No. 54576-44-2)
Abstract
This technical guide provides a comprehensive overview of 2-methylfuran-3,4-dicarboxylic acid, a heterocyclic organic compound with significant potential in various scientific domains. The document delineates its fundamental chemical and physical properties, explores plausible synthetic routes based on established organic chemistry principles, and discusses its reactivity and potential applications in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking detailed technical information on this specific furan derivative. The CAS Number for 2-methylfuran-3,4-dicarboxylic acid is 54576-44-2 [1][2].
Core Chemical Identity and Physicochemical Properties
2-Methylfuran-3,4-dicarboxylic acid is a derivative of furan, a five-membered aromatic heterocycle containing one oxygen atom.[1] It is characterized by a methyl group at the 2-position and two carboxylic acid functional groups at the 3- and 4-positions.[1] This unique substitution pattern governs its chemical behavior and potential utility.
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 54576-44-2 | [1][2] |
| Molecular Formula | C₇H₆O₅ | [1][2] |
| Molecular Weight | 170.12 g/mol | [1][2] |
| IUPAC Name | 2-methylfuran-3,4-dicarboxylic acid | [1] |
| Canonical SMILES | CC1=C(C(=CO1)C(=O)O)C(=O)O | [1][2] |
| InChI | InChI=1S/C7H6O5/c1-3-5(7(10)11)4(2-12-3)6(8)9/h2H,1H3,(H,8,9)(H,10,11) | [1] |
| InChI Key | DMVWTHJBGHANLQ-UHFFFAOYSA-N | [1] |
Physicochemical and Thermochemical Properties
The presence of two carboxylic acid groups facilitates strong intermolecular hydrogen bonding, significantly influencing the compound's physical properties, such as its high melting and boiling points.[1]
| Property | Value | Notes |
| Melting Point | 231°C (with an experimental range of 217-244°C) | The high melting point is indicative of a stable crystal lattice structure reinforced by extensive hydrogen bonding networks.[1] |
| Boiling Point | 357.7°C at 760 mmHg | This elevated boiling point reflects the strong intermolecular forces, primarily hydrogen bonding, that must be overcome for the substance to transition into the gaseous phase.[1] |
Spectroscopic Profile
The spectroscopic data for 2-methylfuran-3,4-dicarboxylic acid are characteristic of its functional groups.
| Spectroscopic Data | Characteristic Signature | Rationale |
| Infrared (IR) Spectroscopy | ~1700-1725 cm⁻¹ : Strong, sharp absorption.~3200-3400 cm⁻¹ : Broad absorption.~1450-1600 cm⁻¹ : Characteristic bands. | The peak at 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid groups.[1] The broad band at 3200-3400 cm⁻¹ is due to the O-H stretching vibrations, broadened by hydrogen bonding.[1] The furan ring's C=C stretching modes appear in the fingerprint region.[1] |
Synthesis and Reaction Mechanisms
Conceptual Synthetic Workflow
A logical approach involves an acid-catalyzed intramolecular condensation (cyclization) of a β-keto ester or a related dicarbonyl compound, followed by hydrolysis of the resulting ester.
Caption: Conceptual workflow for the synthesis of 2-methylfuran-3,4-dicarboxylic acid.
Experimental Protocol (Conceptual)
This protocol is a hypothetical, experience-based procedure derived from analogous preparations in organic synthesis.[3]
Step 1: Intramolecular Cyclization & Dehydration
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To a cooled solution of polyphosphoric acid (PPA) or concentrated sulfuric acid, slowly add the starting material (e.g., a diethyl 2-acetyl-3-oxosuccinate derivative) while maintaining the temperature below 10°C.
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Causality: The strong acid protonates a carbonyl oxygen, activating the molecule for an intramolecular nucleophilic attack by the enol tautomer, leading to cyclization. The acid then catalyzes the dehydration of the resulting cyclic intermediate to form the aromatic furan ring.
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After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-70°C) for several hours to drive the reaction to completion.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude ester product.
Step 2: Saponification (Ester Hydrolysis)
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Dissolve the crude intermediate ester (diethyl 2-methylfuran-3,4-dicarboxylate) in an ethanolic solution of potassium hydroxide (KOH).
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Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester groups. This leads to the cleavage of the ester bonds, forming the dipotassium salt of the dicarboxylic acid and ethanol.
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Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by TLC).
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Cool the solution and remove the ethanol under reduced pressure.
Step 3: Acidification and Isolation
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Dissolve the remaining salt in a minimum amount of water and cool the solution in an ice bath.
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Slowly add concentrated hydrochloric acid (HCl) until the solution is strongly acidic (pH < 2). This will protonate the dicarboxylate salt, causing the free dicarboxylic acid to precipitate out of the solution.
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Causality: The dicarboxylic acid is significantly less soluble in acidic aqueous media than its salt form.
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Collect the white precipitate by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
Step 4: Purification and Validation
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Recrystallize the crude product from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain the purified 2-methylfuran-3,4-dicarboxylic acid.
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Confirm the identity and purity of the final product using melting point analysis, ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy.
Chemical Reactivity and Potential Applications
The reactivity of 2-methylfuran-3,4-dicarboxylic acid is dominated by its two functional domains: the carboxylic acid groups and the furan ring.[1]
Caption: Key reaction pathways for 2-methylfuran-3,4-dicarboxylic acid.
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Esterification: The carboxylic acid groups readily react with alcohols in the presence of an acid catalyst to form the corresponding diesters. These esters are often more soluble in organic solvents and can be useful intermediates for further synthesis.[1]
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Decarboxylation: Under heating, dicarboxylic acids can undergo decarboxylation (loss of CO₂). The stability of the furan ring may influence the conditions required for this reaction.[1]
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Diels-Alder Reactions: The furan ring itself can act as a diene in Diels-Alder cycloaddition reactions, providing a pathway to construct more complex bicyclic and polycyclic structures.[1] This is a powerful tool for building molecular complexity.
Applications in Drug Discovery and Medicinal Chemistry
The furan scaffold is present in numerous bioactive molecules and approved pharmaceuticals.[1] 2-Methylfuran-3,4-dicarboxylic acid serves as a valuable building block for several reasons:
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Scaffold for Analogs: It provides a rigid, well-defined core structure from which a library of compounds can be synthesized by modifying the carboxylic acid groups (e.g., forming amides, esters, or other derivatives).
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Lead Compound Potential: The unique arrangement of functional groups may allow it to interact with biological targets, making it a potential starting point for lead optimization in drug discovery programs.[1]
Applications in Materials Science
Dicarboxylic acids are fundamental monomers in the synthesis of polymers such as polyesters and polyamides.
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Bio-based Polymers: As furan derivatives can be sourced from biomass, 2-methylfuran-3,4-dicarboxylic acid is a candidate for creating sustainable, bio-based polymers.[1] These materials could potentially replace petroleum-derived plastics in various applications.
Conclusion
2-Methylfuran-3,4-dicarboxylic acid (CAS No. 54576-44-2) is a structurally distinct chemical compound with well-defined physicochemical properties. Its synthesis is achievable through established organic chemistry pathways, and its reactivity profile, centered on its carboxylic acid and furan moieties, opens up significant opportunities. For drug development professionals, it represents a versatile scaffold for creating novel therapeutics. For materials scientists, it is a promising bio-based monomer for the development of advanced, sustainable polymers. Further research into its synthesis optimization and application-specific derivatization is warranted to fully exploit its potential.
References
- Google Patents. (n.d.). CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.
